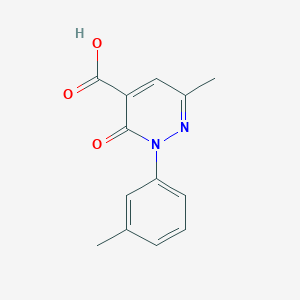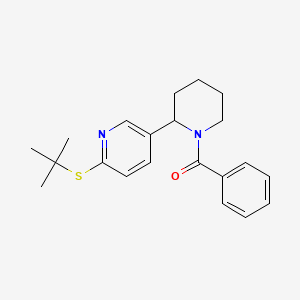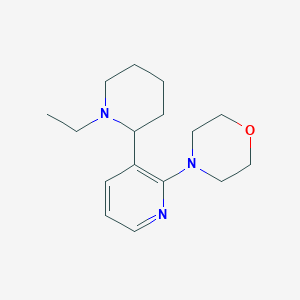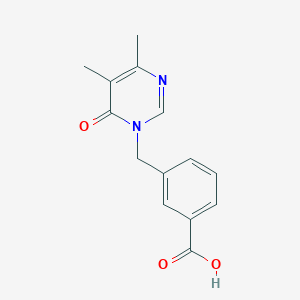
6-Methyl-3-oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid: is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group, a tolyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of m-tolyl hydrazine with an appropriate β-keto ester, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl and tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
6-Methyl-3-oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methyl-2,3-dihydropyridazine-4-carboxylic acid: Lacks the m-tolyl group.
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Lacks the m-tolyl group.
Uniqueness
The presence of both the methyl and m-tolyl groups in 6-Methyl-3-oxo-2-(m-tolyl)-2,3-dihydropyridazine-4-carboxylic acid contributes to its unique chemical properties and potential applications. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
6-methyl-2-(3-methylphenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-4-3-5-10(6-8)15-12(16)11(13(17)18)7-9(2)14-15/h3-7H,1-2H3,(H,17,18) |
Clé InChI |
RXYDIFYKYDIMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(=CC(=N2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)




![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)


